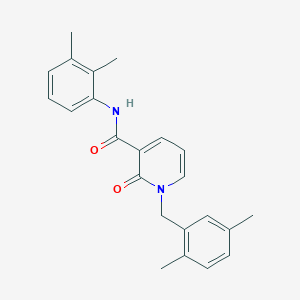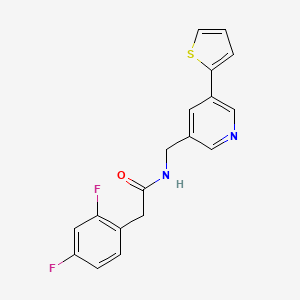
2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, also known as DFP-10825, is a novel small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications. The compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to target proteins. This leads to the inhibition of various cellular processes that are regulated by CK2, ultimately resulting in the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been shown to exhibit potent inhibitory activity against CK2 in various in vitro and in vivo studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce amyloid-beta levels in Alzheimer's disease models, and inhibit viral replication in viral infection models. However, the compound has also been shown to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has several advantages for lab experiments, including its potent inhibitory activity against CK2, its specificity for the ATP-binding site of the enzyme, and its ability to induce various cellular effects. However, the compound also has several limitations, including its cytotoxic effects at high concentrations, its poor solubility in aqueous solutions, and its potential off-target effects.
Direcciones Futuras
2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has shown promising results in various scientific research studies, and future directions for research include the optimization of its pharmacological properties, the development of more potent and selective CK2 inhibitors, and the evaluation of its therapeutic potential in various diseases. Additionally, further studies are needed to investigate the potential off-target effects of 2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide and to elucidate its mechanism of action in more detail.
Métodos De Síntesis
The synthesis of 2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves a multistep process that begins with the reaction of 2,4-difluoroaniline with 2-bromo-4-fluorobenzene to form 2-(2,4-difluorophenyl)aniline. This intermediate is then reacted with 5-bromo-3-(thiophen-2-yl)pyridine to form 2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide. The final product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent inhibitory activity against a specific enzyme called protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of CK2 by 2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been shown to have potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and viral infections.
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c19-15-4-3-13(16(20)8-15)7-18(23)22-10-12-6-14(11-21-9-12)17-2-1-5-24-17/h1-6,8-9,11H,7,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUPDCNKTLNEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

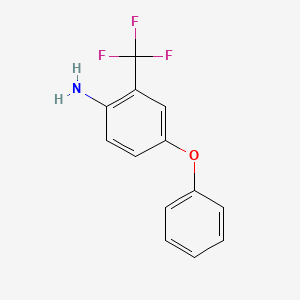
![4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2788509.png)
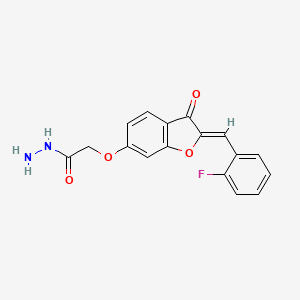
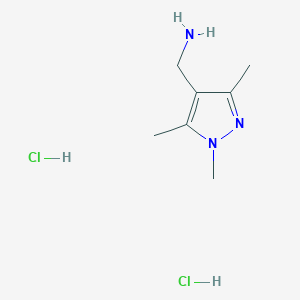
![3-[(4-Tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B2788516.png)
![2-[(3,4-Dichlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one](/img/structure/B2788518.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2788519.png)
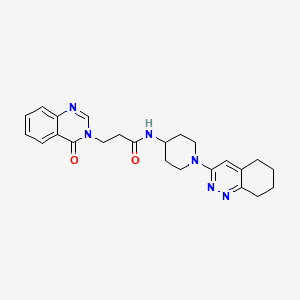
![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2788522.png)
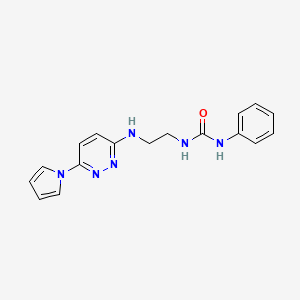

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2788526.png)
![1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2788527.png)
